MS/MS Ion Transition: Pyrimethamine-d3 Enables Distinct Quantification via a +5 Da Shift
Pyrimethamine-d3 differentiates itself from unlabeled pyrimethamine by a mass shift of +3 Da, resulting in a distinct MRM transition that allows for accurate quantification without signal overlap. In a validated UHPLC-MS/MS method, the precursor-to-product ion transition for Pyrimethamine-d3 is m/z 254→235, while the unlabeled analyte, Pyrimethamine, is monitored at m/z 249→233 [1]. This 5 Da difference in the product ion is crucial for avoiding cross-talk and ensuring the specificity of the internal standard channel [1].
| Evidence Dimension | Mass Spectrometry MRM Ion Transition |
|---|---|
| Target Compound Data | m/z 254 → 235 |
| Comparator Or Baseline | Pyrimethamine (unlabeled): m/z 249 → 233 |
| Quantified Difference | Precursor ion difference: +3 Da; Product ion difference: +2 Da (total shift of +5 Da in MRM channel) |
| Conditions | UHPLC-ESI(+)-MS/MS on a Sciex TripleQuad 6500+; Mobile phase: Water and acetonitrile with 0.1% formic acid |
Why This Matters
This distinct mass transition eliminates signal interference from the native analyte, a fundamental requirement for any internal standard, and is the primary reason for selecting this specific deuterated compound over unlabeled pyrimethamine or other structural analogs.
- [1] Sok V, Aweeka FT, Huang L. Determination of Sulfadoxine and Pyrimethamine in Microvolume Human Plasma Using Ultra High Performance Liquid Chromatography-Tandam Mass Spectrometry. SSRN Electronic Journal. 2023. doi:10.2139/ssrn.4610059 View Source
